2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide
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Overview
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a dimethylacetamide moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with N,N-dimethylacetamide.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Catalysts: Palladium-based catalysts for coupling reactions
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide stands out due to its specific substitution pattern and the presence of the dimethylacetamide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H14BrN3O |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H14BrN3O/c1-6-9(10)7(2)13(11-6)5-8(14)12(3)4/h5H2,1-4H3 |
InChI Key |
HDGFTFHPAAJEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)C)C)Br |
Origin of Product |
United States |
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